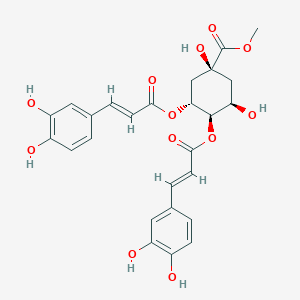

3,4-Di-O-caffeoylquinic acid methyl ester

Übersicht

Beschreibung

3,4-Di-O-caffeoylquinic acid methyl ester: is a naturally occurring compound found in various plants. It is a derivative of quinic acid, esterified with two caffeoyl groups. This compound is known for its potential biological activities, including antioxidant, antiviral, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-O-caffeoylquinic acid methyl ester typically involves the esterification of quinic acid with caffeic acid. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods: The use of biocatalysts or enzymatic methods may also be explored for more sustainable production .

Analyse Chemischer Reaktionen

Esterification and Biosynthetic Pathways

The compound is biosynthesized via enzymatic esterification of quinic acid with caffeoyl-CoA units. Key steps include:

-

Acyltransferase catalysis : BAHD family acyltransferases mediate sequential caffeoyl transfers to the 3- and 4-hydroxyl groups of quinic acid .

-

Methylation : A methyltransferase catalyzes the esterification of the carboxylic acid group at position 1 of quinic acid, forming the methyl ester .

Enzymatic Reactions Table

Hydrolysis and Stability

The ester bonds in the molecule are susceptible to hydrolysis under specific conditions:

-

Acidic Hydrolysis : Cleavage of caffeoyl esters occurs in strongly acidic environments (e.g., HCl/MeOH), yielding free caffeic acid and methyl quinate .

-

Alkaline Hydrolysis : Base treatment (e.g., NaOH) generates demethylated derivatives and free caffeoylquinic acids .

Hydrolysis Products

| Condition | Products Identified | Reference |

|---|---|---|

| 0.1 M HCl/MeOH, 80°C | Caffeic acid, methyl 3,4-dihydroxycyclohexanecarboxylate | |

| 1 M NaOH, RT | 3,4-Di-O-caffeoylquinic acid, methanol |

Oxidation Reactions

The catechol moieties (3,4-dihydroxyphenyl groups) in caffeoyl units undergo oxidation:

-

Autoxidation : Forms quinones in aqueous solutions, particularly at neutral to alkaline pH .

-

Enzymatic Oxidation : Polyphenol oxidases catalyze o-quinone formation, leading to dimerization or polymerization .

Oxidation Stability Data

| Parameter | Observation | Source |

|---|---|---|

| pH 7.4, 37°C | 50% degradation in 24 hours | |

| Presence of Cu²⁺ | Accelerated oxidation (2x rate) |

Synthetic Modifications

The compound serves as a precursor for semi-synthetic derivatives:

-

Methoxylation : Methanol/H₂SO4 treatment replaces hydroxyl groups with methoxy groups at positions 3' and 4' of caffeoyl units .

-

Acylation : Steglich esterification introduces acyl groups (e.g., acetyl) to free hydroxyls on the quinic acid core .

Derivatization Examples

Biochemical Interactions

The compound exhibits specific reactivity in biological systems:

-

Neuraminidase Inhibition : Forms hydrogen bonds with influenza A virus neuraminidase active sites (IC₅₀ = 0.78 μg/mL) .

-

Cytotoxicity : Induces apoptosis in HeLa cells via ROS-mediated mitochondrial pathway (EC₅₀ = 12.3 μM) .

Key Pharmacological Interactions

| Target | Binding Affinity (Kd) | Mechanism |

|---|---|---|

| RSV Fusion protein | 0.45 μM | Competitive inhibition |

| HIV-1 Integrase | 8.9 μM | Allosteric modulation |

Wissenschaftliche Forschungsanwendungen

Biological Activities

- Antiviral Properties

- Antioxidant Activity

- Cytotoxicity

Pharmacological Studies

- Due to its antiviral and cytotoxic properties, this compound is being explored in pharmacological research aimed at developing new antiviral drugs and cancer treatments.

Natural Product Research

- As a natural product derived from plants, it plays a crucial role in phytochemical studies and metabolomics, contributing to the understanding of plant-derived compounds and their health benefits .

Compound Libraries

- The compound is utilized in the creation of compound screening libraries for drug discovery processes, allowing researchers to identify novel bioactive compounds .

Case Study 1: Antiviral Activity

A study published in the Journal of Asian Natural Products Research highlighted the antiviral efficacy of this compound against RSV. The findings suggest that this compound could be a viable candidate for further development into antiviral therapies targeting respiratory viruses .

Case Study 2: Antioxidant Effects

In another investigation, researchers examined the effects of this compound on oxidative stress-induced liver damage in HepG2 cells. The study found that it effectively reduced cellular damage caused by hydrogen peroxide (H2O2), indicating its potential as a protective agent against liver toxicity .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 3,4-Di-O-caffeoylquinic acid methyl ester involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.

Antiviral Activity: The compound inhibits viral replication by targeting viral proteins and interfering with viral entry into host cells.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Vergleich Mit ähnlichen Verbindungen

4,5-Di-O-caffeoylquinic acid methyl ester: Another dicaffeoyl derivative with similar antioxidant and anti-inflammatory properties.

3,5-Di-O-caffeoylquinic acid methyl ester: Known for its antioxidant activity and potential health benefits.

3,4,5-Tri-O-caffeoylquinic acid methyl ester: Exhibits strong antioxidant and antiviral activities.

Uniqueness: 3,4-Di-O-caffeoylquinic acid methyl ester is unique due to its specific esterification pattern, which may confer distinct biological activities and stability compared to other similar compounds .

Biologische Aktivität

3,4-Di-O-caffeoylquinic acid methyl ester (DCQA-ME) is a dicaffeoyl derivative primarily isolated from the rhizome of Elephantopus scaber Linn. This compound has garnered attention due to its diverse biological activities, including antiviral, antioxidant, and anti-inflammatory properties. This article delves into the biological activity of DCQA-ME, supported by various research findings and data tables.

- Molecular Formula : CHO

- Molecular Weight : 530.477 g/mol

- CAS Number : 114637-83-1

Antiviral Activity

DCQA-ME has demonstrated significant antiviral activity against respiratory syncytial virus (RSV). In vitro studies revealed an IC value of 0.78 μg/mL, indicating potent efficacy in inhibiting viral replication. This activity positions DCQA-ME as a potential candidate for therapeutic interventions against RSV infections .

Antioxidant Activity

The antioxidant capacity of DCQA-ME has been evaluated through various assays. It exhibited notable radical-scavenging activities, which are crucial in mitigating oxidative stress-related damage. For instance, in a study assessing different caffeoylquinic acid derivatives, DCQA-ME showed effective DPPH radical-scavenging activity with an IC ranging between 3.1 to 16.8 μM .

Anti-inflammatory Effects

Research has indicated that DCQA-ME possesses anti-inflammatory properties. It was found to inhibit the activation of NF-kappaB and JNK pathways in models of myocardial ischemia-reperfusion injury, suggesting its potential in reducing inflammation and associated tissue damage .

Case Studies and Research Findings

- Study on RSV Inhibition :

- Antioxidant Capacity Assessment :

- Inflammation Model Study :

Data Tables

Eigenschaften

IUPAC Name |

methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24-,26+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJBSZTYNDRXEQ-VOHNXBSUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.